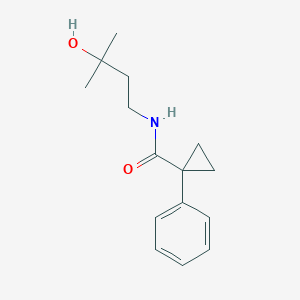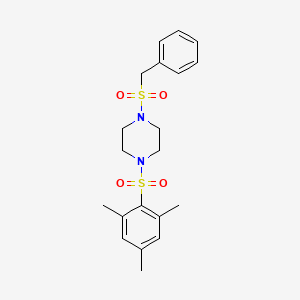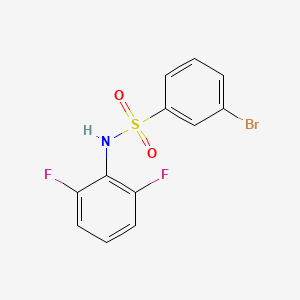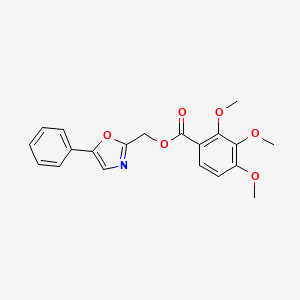
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential in preventing tooth decay. CPP-ACP has been found to be effective in remineralizing tooth enamel and preventing the demineralization process caused by acid-producing bacteria in the oral cavity.
作用机制
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization process caused by acid-producing bacteria. It also provides a source of calcium and phosphate ions that can be used to remineralize the enamel. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been found to be effective in reducing the solubility of enamel in acidic environments and increasing the resistance of enamel to acid attack.
Biochemical and Physiological Effects:
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been shown to be biocompatible and safe for use in humans. It is rapidly absorbed by the oral mucosa and does not accumulate in the body. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been found to have no adverse effects on the oral microbiome and does not promote the growth of antibiotic-resistant bacteria.
实验室实验的优点和局限性
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a versatile peptide that can be easily synthesized and modified for different applications. It has a high affinity for tooth enamel and can be used in various forms, including toothpaste, mouthwash, and chewing gum. However, N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has some limitations for lab experiments. It is sensitive to pH and temperature changes, and its stability can be affected by the presence of other compounds in the oral cavity.
未来方向
There are several future directions for research on N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing tooth decay. Another area of research is the investigation of the molecular mechanisms underlying its interactions with tooth enamel and bacteria. Additionally, there is a need for more clinical trials to evaluate the long-term safety and efficacy of N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide in humans.
Conclusion:
In conclusion, N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a promising peptide that has the potential to revolutionize the field of dentistry. Its ability to remineralize tooth enamel and prevent the demineralization process caused by acid-producing bacteria makes it a valuable tool in the fight against tooth decay. While there are still some limitations and challenges associated with its use, ongoing research is expected to lead to new and innovative applications of N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide in the future.
合成方法
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is synthesized by solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry. The final product is a white powder that is soluble in water.
科学研究应用
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential applications in dentistry. It has been found to be effective in remineralizing early carious lesions, reducing the progression of caries, and improving the mechanical properties of enamel. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has also been shown to inhibit the growth of Streptococcus mutans, a bacteria that is commonly associated with tooth decay.
属性
IUPAC Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2,18)10-11-16-13(17)15(8-9-15)12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQSIMMQQNFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)